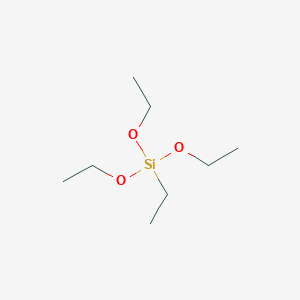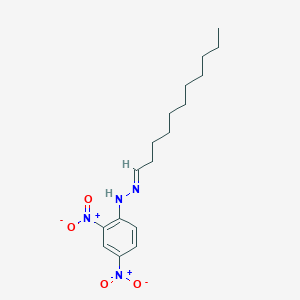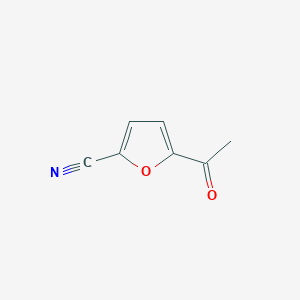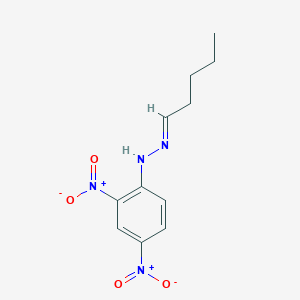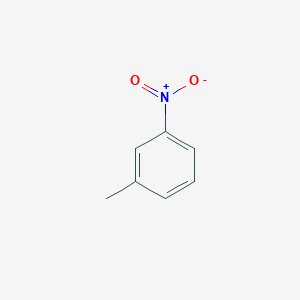![molecular formula C12H10O2 B166916 [1,1'-Bifenilo]-3,4-diol CAS No. 92-05-7](/img/structure/B166916.png)
[1,1'-Bifenilo]-3,4-diol
Descripción general
Descripción
“[1,1’-Biphenyl]-3,4-diol” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline .Chemical Reactions Analysis
Biphenyl compounds are often formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents . The density of biphenyl is 1.04 g/cm3 .Aplicaciones Científicas De Investigación
Mecanismo Algicida en Bacterias Marinas
Las bacterias marinas han desarrollado una variedad de estrategias antialgas basadas en moléculas. Un representante marino de las Gammaproteobacterias produce 3,3’,5,5-tetrabromo-2,2-bifenildiol (4-BP), un derivado de 3,4-Bifenildiol, que mata o inhibe diversos fitoplancton al inhibir la síntesis de plastoquinona . Este efecto se propaga a muchos otros procesos metabólicos clave de las algas .
Síntesis y Reacciones Escalables de Derivados de Bifenilo
Los compuestos de bifenilo y sus isósteros se han considerado una estructura fundamental en la química orgánica sintética y los productos naturales debido a su omnipresencia en compuestos con actividad medicinal, fármacos comercializados y productos naturales . El 3,4-Bifenildiol se puede utilizar en la síntesis de estos derivados de bifenilo .
Aplicaciones Biológicas y Medicinales
Las estructuras de bifenilo, incluyendo el 3,4-Bifenildiol, son intermediarios significativos en la química orgánica y son la unidad estructural de una amplia gama de compuestos con actividades farmacológicas . Se utilizan para producir una amplia gama de fármacos, productos para la agricultura, capas fluorescentes en diodos orgánicos emisores de luz (OLED) y bloques de construcción para cristales líquidos básicos .
Propiedades Antiinflamatorias y Antipiréticas
Los compuestos de bifenilo, incluyendo el 3,4-Bifenildiol, han mostrado notables actividades biológicas, como las propiedades antipiréticas del fenbufeno y el flurbiprofeno y su papel como fármacos antiinflamatorios no esteroideos (AINE) .
Tratamiento del Acné Vulgaris
El ácido 6-(3-(adamantan-1-il)-4-metoxifenil)-2-naftóico, un derivado del 3,4-Bifenildiol, se utiliza como un retinoide tópico de tercera generación, principalmente para tratar el acné vulgar .
Fármaco para el Carcinoma de Células Basales
El Sonidegib, otro derivado del 3,4-Bifenildiol, actúa como fármaco para el carcinoma de células basales .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,4-Biphenyldiol is the enzyme 1,2-dihydroxynaphthalene dioxygenase . This enzyme is involved in the naphthalene catabolic pathway .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its function .
Biochemical Pathways
3,4-Biphenyldiol is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It has been suggested that it may have algicidal properties, inhibiting the synthesis of plastoquinone in phytoplankton .
Action Environment
The action, efficacy, and stability of 3,4-Biphenyldiol can be influenced by various environmental factors. For instance, in marine environments, even low concentrations of 3,4-Biphenyldiol can cause changes in the overall phytoplankton community structure .
Análisis Bioquímico
Biochemical Properties
The role of [1,1’-Biphenyl]-3,4-diol in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been suggested that [1,1’-Biphenyl]-3,4-diol may interact with certain enzymes involved in oxidative stress pathways
Cellular Effects
[1,1’-Biphenyl]-3,4-diol can influence various types of cells and cellular processes. It has been suggested to affect cell signaling pathways, gene expression, and cellular metabolism . For example, [1,1’-Biphenyl]-3,4-diol may influence the expression of certain genes involved in oxidative stress responses . The exact mechanisms through which [1,1’-Biphenyl]-3,4-diol exerts these effects remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of [1,1’-Biphenyl]-3,4-diol involves a variety of interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, [1,1’-Biphenyl]-3,4-diol may bind to certain enzymes involved in oxidative stress pathways, altering their activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-3,4-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, [1,1’-Biphenyl]-3,4-diol may exhibit a certain degree of stability under specific conditions, but may degrade over time under other conditions .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-3,4-diol can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, low doses of [1,1’-Biphenyl]-3,4-diol may have minimal effects, while high doses may induce toxic effects .
Metabolic Pathways
[1,1’-Biphenyl]-3,4-diol is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels . For example, [1,1’-Biphenyl]-3,4-diol may be involved in certain oxidative stress pathways, influencing the levels of certain metabolites .
Transport and Distribution
[1,1’-Biphenyl]-3,4-diol is transported and distributed within cells and tissues in a manner that may involve certain transporters or binding proteins . It may also affect its localization or accumulation within cells . For instance, [1,1’-Biphenyl]-3,4-diol may be transported into cells via certain transporters, and may accumulate in certain cellular compartments .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-3,4-diol can influence its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, [1,1’-Biphenyl]-3,4-diol may be localized in certain cellular compartments, where it exerts its effects .
Propiedades
IUPAC Name |
4-phenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPCYCBQFHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059039 | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92-05-7 | |
| Record name | [1,1′-Biphenyl]-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Biphenyldiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Biphenyldiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7L7XJ8RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,4-Biphenyldiol formed in biological systems?
A1: 3,4-Biphenyldiol is primarily formed as a metabolite during the breakdown of certain halogenated biphenyls. Research shows that 4-chlorobiphenyl is metabolized into 4'-chloro-4-biphenylol in rats, pigs, and poultry. This metabolite is further hydroxylated to form 4'-chloro-3,4-biphenyldiol. [, , ] This conversion can occur both in vivo and in vitro, with studies demonstrating its formation through enzymatic action of tyrosinase preparations. []
Q2: What is the molecular formula, weight, and any available spectroscopic data for 3,4-Biphenyldiol?
A2: While the provided abstracts don’t contain detailed spectroscopic data, they do provide key information:
- Spectroscopic Data: Mass spectrometry analysis confirmed the presence of characteristic ions (M+ 220 for the dihydroxylated form). [, , ] Further structural confirmation was achieved through nuclear magnetic resonance (NMR) spectroscopy. []
Q3: What are the potential applications of 3,4-Biphenyldiol?
A3: While the provided research focuses on the metabolic pathway of 3,4-Biphenyldiol, its structural similarity to other biphenyldiols suggests potential applications:
- Liquid Crystals: Research indicates that incorporating thiophene units into bent-core mesogens like biphenyldiols results in desirable properties for liquid crystal applications. [] This includes reduced transition temperatures and the formation of various smectic phases, including those with ferroelectric and antiferroelectric switching capabilities.
- Electro-Optical Materials: Bent-core mesogens with biphenyldiol cores, including 3,4'-biphenyldiol, exhibit antiferroelectric properties in their smectic CP phase. [, , ] These properties are influenced by the structure of the central core and the presence of substituents. Research highlights their potential for electro-optical applications, such as displays.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



